molecular formula C9H8ClNO2 B13167475 N-(4-chloro-2-formylphenyl)acetamide

N-(4-chloro-2-formylphenyl)acetamide

Katalognummer: B13167475
Molekulargewicht: 197.62 g/mol
InChI-Schlüssel: NEPFJGOQXMFVOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-2-formylphenyl)acetamide: is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-chloro-2-formylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-formylphenyl)acetamide typically involves the reaction of 4-chloro-2-formylaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4-chloro-2-formylaniline+acetic anhydrideThis compound+acetic acid\text{4-chloro-2-formylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 4-chloro-2-formylaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-chloro-2-formylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: N-(4-chloro-2-carboxyphenyl)acetamide.

    Reduction: N-(4-chloro-2-hydroxymethylphenyl)acetamide.

    Substitution: N-(4-substituted-2-formylphenyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2-formylphenyl)acetamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-chloro-2-formylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The formyl group and the chlorine atom play crucial roles in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

    N-(4-chlorophenyl)acetamide: Similar structure but lacks the formyl group.

    N-(4-formylphenyl)acetamide: Similar structure but lacks the chlorine atom.

    N-(4-chloro-2-hydroxyphenyl)acetamide: Similar structure but has a hydroxyl group instead of a formyl group.

Uniqueness: N-(4-chloro-2-formylphenyl)acetamide is unique due to the presence of both the chlorine atom and the formyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C9H8ClNO2

Molekulargewicht

197.62 g/mol

IUPAC-Name

N-(4-chloro-2-formylphenyl)acetamide

InChI

InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-5H,1H3,(H,11,13)

InChI-Schlüssel

NEPFJGOQXMFVOD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.